REACTION_CXSMILES
|
F[C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[C:4]([C:6]1[N:7]([NH:11]C(=O)OCC)[CH:8]=[CH:9][CH:10]=1)=[O:5].NN1C=CC=C1CC1C=CC=CC=1F.ClC(OCC)=O.[OH-].[K+]>C(O)C.O>[CH:10]1[CH:9]=[CH:8][N:7]2[C:6]=1[C:4](=[O:5])[C:3]1[CH:17]=[CH:18][CH:19]=[CH:20][C:2]=1[NH:11]2 |f:3.4|
|
Name
|
[2-(2-fluorobenzoyl)-1H-pyrrol-1-yl]carbamic acid, ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)C=2N(C=CC2)NC(OCC)=O)C=CC=C1
|
Name
|
1-amino-2-(2-fluorobenzyl)pyrrole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN1C(=CC=C1)CC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was evaporated
|
Type
|
WASH
|
Details
|
the aqueous layer washed with 3×500 ml of ether
|
Type
|
CUSTOM
|
Details
|
the product collected by filtation
|
Type
|
CUSTOM
|
Details
|
Oven drying
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CN2NC=3C=CC=CC3C(C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |